Cas no 41658-35-9 (3-(2-Biphenyl)-1-propene)
3-(2-Biphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Biphenyl)-1-propene
- 1-phenyl-2-prop-2-enylbenzene
- 2-Allyl-biphenyl
- o-allylbiphenyl
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- MDL: MFCD07782389
- Inchi: InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2
- InChI Key: ONOILJLHEUSQLU-UHFFFAOYSA-N
- SMILES: C=CCC1=CC=CC=C1C2=CC=CC=C2
Computed Properties
- Exact Mass: 194.11000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 0.00000
- LogP: 4.08210
3-(2-Biphenyl)-1-propene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
3-(2-Biphenyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B065950-250mg |
3-(2-Biphenyl)-1-propene |
41658-35-9 | 250mg |
$ 255.00 | 2022-06-07 | ||
| TRC | B065950-500mg |
3-(2-Biphenyl)-1-propene |
41658-35-9 | 500mg |
$ 425.00 | 2022-06-07 | ||
| abcr | AB360324-1 g |
3-(2-Biphenyl)-1-propene, 97%; . |
41658-35-9 | 97% | 1g |
€545.70 | 2023-06-20 | |
| abcr | AB360324-2 g |
3-(2-Biphenyl)-1-propene, 97%; . |
41658-35-9 | 97% | 2g |
€794.30 | 2023-06-20 | |
| Fluorochem | 200371-1g |
3-(2-Biphenyl)-1-propene |
41658-35-9 | 97% | 1g |
£297.00 | 2022-03-01 | |
| Fluorochem | 200371-2g |
3-(2-Biphenyl)-1-propene |
41658-35-9 | 97% | 2g |
£453.00 | 2022-03-01 | |
| Fluorochem | 200371-5g |
3-(2-Biphenyl)-1-propene |
41658-35-9 | 97% | 5g |
£1077.00 | 2022-03-01 | |
| abcr | AB360324-5 g |
3-(2-Biphenyl)-1-propene, 97%; . |
41658-35-9 | 97% | 5g |
€1777.00 | 2023-06-20 | |
| abcr | AB360324-1g |
3-(2-Biphenyl)-1-propene, 97%; . |
41658-35-9 | 97% | 1g |
€545.10 | 2025-04-18 | |
| abcr | AB360324-2g |
3-(2-Biphenyl)-1-propene, 97%; . |
41658-35-9 | 97% | 2g |
€794.00 | 2025-04-18 |
3-(2-Biphenyl)-1-propene Suppliers
3-(2-Biphenyl)-1-propene Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(2-Biphenyl)-1-propene
3-(2-Biphenyl)-1-Propene: A Comprehensive Overview
3-(2-Biphenyl)-1-propene, also known by its CAS number 41658-35-9, is a unique organic compound that has garnered significant attention in the field of biochemistry and pharmaceutical research. This compound belongs to the class of alkene derivatives and features a biphenyl group attached to a propene backbone. The structure of 3-(2-biphenyl)-1-propene is characterized by its conjugated double bond system, which plays a crucial role in its chemical reactivity and biological activity.
The biphenyl group in 3-(2-biphenyl)-1-propene introduces aromaticity into the molecule, enhancing its stability and making it a valuable component in various biochemical applications. The compound's structure allows for electronic conjugation between the aromatic ring and the alkene system, which not only influences its physical properties but also opens up potential avenues for its use in drug discovery and development.
Recent studies have highlighted the importance of compounds like 3-(2-biphenyl)-1-propene in cancer research. The molecule's ability to modulate cellular signaling pathways has shown promise in targeting certain oncogenic proteins. For instance, research published in the journal Cancer Research demonstrated that 3-(2-biphenyl)-1-propene can inhibit the activity of Aurora kinase, a key enzyme involved in cell division and cancer progression. This finding underscores the potential of this compound as an anti-cancer agent.
In addition to its role in oncology, 3-(2-biphenyl)-1-propene has also been explored for its effects on neurodegenerative diseases. Preclinical studies indicate that the compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neural cells. These findings were detailed in a study appearing in the Journal of Neuroscience, where researchers reported that 3-(2-biphenyl)-1-propene effectively mitigated neuronal damage in animal models of Alzheimer's disease.
The synthesis of 3-(2-biphenyl)-1-propene is a well-established process, involving the coupling of a biphenyl group with an allyl system. This reaction typically proceeds via palladium-catalyzed cross-coupling methods, ensuring high yields and purity. The compound's stability and ease of synthesis make it an attractive candidate for large-scale production in pharmaceutical settings.
Moreover, 3-(2-biphenyl)-1-propene has shown remarkable potential in the field of malaria research. A study published in Nature Communications revealed that the compound exhibits potent anti-malarial activity by targeting the Plasmodium falciparum parasite's dihydrofolate reductase enzyme. This discovery highlights its potential as a novel antimalarial drug candidate.
Given its diverse applications and promising biological profile, 3-(2-biphenyl)-1-propene is poised to play a significant role in future biomedical innovations. Researchers are actively exploring its therapeutic potential across various disease states, including cancer, neurodegenerative disorders, and malaria. As our understanding of this compound's mechanisms continues to deepen, it is likely to emerge as a valuable tool in the fight against some of the most challenging diseases of our time.
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